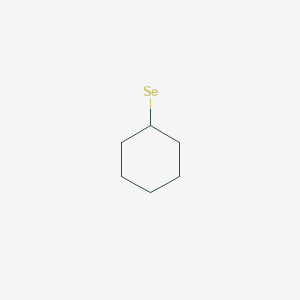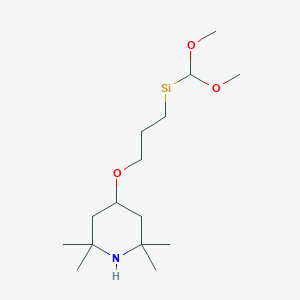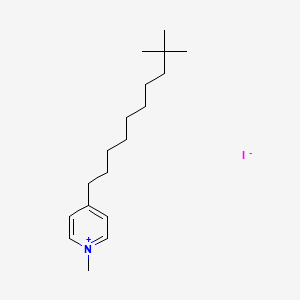
4-(9,9-Dimethyldecyl)-1-methylpyridin-1-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(9,9-Dimethyldecyl)-1-methylpyridin-1-ium iodide is a quaternary ammonium compound with a pyridinium core. This compound is known for its unique structural properties, which make it useful in various scientific and industrial applications. Its molecular structure consists of a pyridinium ring substituted with a 9,9-dimethyldecyl group and a methyl group, with an iodide ion as the counterion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(9,9-Dimethyldecyl)-1-methylpyridin-1-ium iodide typically involves the quaternization of 4-(9,9-dimethyldecyl)pyridine with methyl iodide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction mixture is then cooled, and the product is precipitated out by the addition of a non-solvent such as diethyl ether.
Industrial Production Methods
On an industrial scale, the production of this compound follows a similar synthetic route but with optimized reaction conditions to ensure high yield and purity. The process involves large-scale reactors and continuous monitoring of reaction parameters such as temperature, pressure, and concentration of reactants.
Chemical Reactions Analysis
Types of Reactions
4-(9,9-Dimethyldecyl)-1-methylpyridin-1-ium iodide undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodide ion can be replaced by other nucleophiles such as chloride, bromide, or hydroxide.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of the corresponding amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium chloride, sodium bromide, or sodium hydroxide in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic Substitution: Formation of 4-(9,9-Dimethyldecyl)-1-methylpyridin-1-ium chloride, bromide, or hydroxide.
Oxidation: Formation of 4-(9,9-Dimethyldecyl)-1-methylpyridin-1-ium N-oxide.
Reduction: Formation of 4-(9,9-Dimethyldecyl)-1-methylpyridin-1-amine.
Scientific Research Applications
4-(9,9-Dimethyldecyl)-1-methylpyridin-1-ium iodide has a wide range of applications in scientific research, including:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of membrane transport and ion channel functions.
Medicine: Investigated for its potential use as an antimicrobial agent.
Industry: Utilized in the formulation of surfactants and detergents.
Mechanism of Action
The mechanism of action of 4-(9,9-Dimethyldecyl)-1-methylpyridin-1-ium iodide involves its interaction with biological membranes. The compound can disrupt membrane integrity by inserting itself into the lipid bilayer, leading to increased permeability and potential cell lysis. It can also interact with ion channels, affecting ion transport and cellular homeostasis.
Comparison with Similar Compounds
Similar Compounds
- 4-(9,9-Dimethyldecyl)-1-methylpyridin-1-ium chloride
- 4-(9,9-Dimethyldecyl)-1-methylpyridin-1-ium bromide
- 4-(9,9-Dimethyldecyl)-1-methylpyridin-1-ium hydroxide
Uniqueness
4-(9,9-Dimethyldecyl)-1-methylpyridin-1-ium iodide is unique due to its specific iodide counterion, which can influence its solubility, reactivity, and interaction with biological systems compared to its chloride, bromide, and hydroxide counterparts.
Properties
CAS No. |
113893-20-2 |
|---|---|
Molecular Formula |
C18H32IN |
Molecular Weight |
389.4 g/mol |
IUPAC Name |
4-(9,9-dimethyldecyl)-1-methylpyridin-1-ium;iodide |
InChI |
InChI=1S/C18H32N.HI/c1-18(2,3)14-10-8-6-5-7-9-11-17-12-15-19(4)16-13-17;/h12-13,15-16H,5-11,14H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
FEDRGQFVRCWNMC-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)CCCCCCCCC1=CC=[N+](C=C1)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


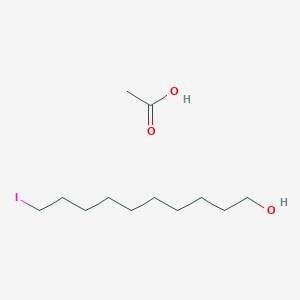
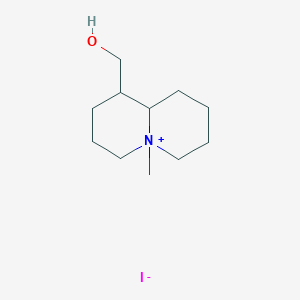

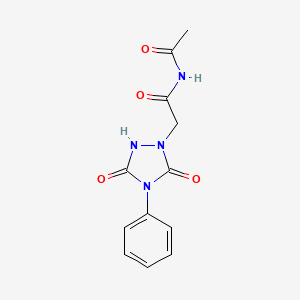
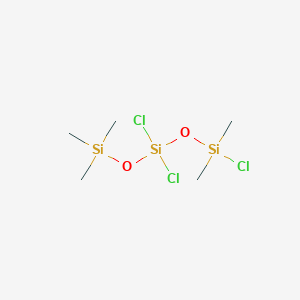
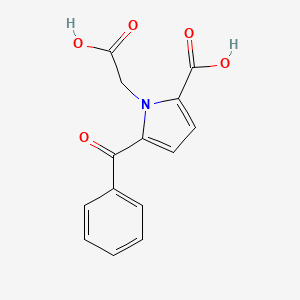


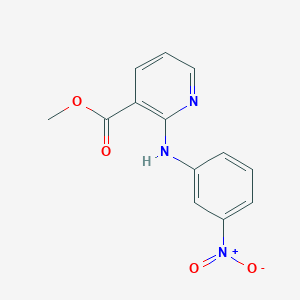
![2-Hydroxy-4-methyl-2-azabicyclo[3.2.1]octan-3-one](/img/structure/B14308802.png)
![Methyl chloro[2-(2,6-dimethylphenyl)hydrazinylidene]acetate](/img/structure/B14308804.png)
